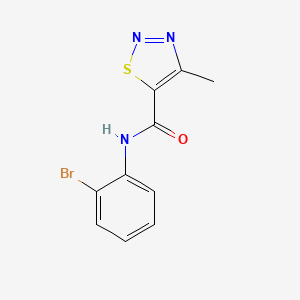

N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-Bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a 2-bromophenyl moiety. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity (predicted density: ~1.3 g/cm³) and a molecular weight of 325.2 g/mol (calculated from C₁₁H₉BrN₃OS).

Properties

IUPAC Name |

N-(2-bromophenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3OS/c1-6-9(16-14-13-6)10(15)12-8-5-3-2-4-7(8)11/h2-5H,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYCOIDXORVQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 4-methyl-1,2,3-thiadiazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium phosphate (K3PO4).

Major Products Formed:

- Substituted phenyl derivatives

- Oxidized or reduced thiadiazole derivatives

- Biaryl compounds through coupling reactions

Scientific Research Applications

Anticancer Activity

Thiadiazoles have been extensively studied for their anticancer properties. Research indicates that derivatives of thiadiazoles, including N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For example:

- In vitro studies have shown that certain thiadiazole derivatives have IC50 values comparable to established chemotherapeutics like doxorubicin. One study reported IC50 values of 12.8 µg/mL and 8.1 µg/mL for specific derivatives against MCF-7 breast cancer cells .

- The incorporation of different substituents on the thiadiazole ring can enhance its activity. For instance, compounds with electron-withdrawing groups have demonstrated improved anticancer efficacy .

Antiviral Properties

Recent studies have highlighted the potential of thiadiazole derivatives as antiviral agents. A notable investigation into spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives found promising binding affinities to the SARS-CoV-2 main protease (Mpro), suggesting that similar structures could be effective against viral targets . The binding energy scores of these compounds ranged from −6.54 to −7.33 kcal/mol, indicating strong interactions with viral proteins.

Pesticidal Activity

Thiadiazole derivatives are also being explored for their potential as agrochemicals. Research has indicated that compounds like this compound can exhibit significant insecticidal and fungicidal activities:

- A patent describes the synthesis of thiadiazole-based compounds that demonstrate high biological activity against pests and phytopathogens. These compounds can be integrated into agricultural practices to enhance crop protection .

- The structural modifications in thiadiazoles can lead to improved efficacy as insect growth regulators and fungicides, making them valuable in sustainable agriculture .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiadiazole compounds is crucial for optimizing their biological activity. Research has shown that:

- Substituent Effects : The nature and position of substituents on the thiadiazole ring significantly influence biological activity. For example, the presence of halogens or alkyl groups can enhance anticancer potency or alter pharmacokinetic properties .

- Hybrid Structures : Combining thiadiazoles with other pharmacophores (e.g., imidazoles) has resulted in novel compounds with enhanced therapeutic profiles . These hybrid molecules often exhibit synergistic effects that improve their overall efficacy.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The thiadiazole ring and the bromophenyl group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,2,3-thiadiazole-5-carboxamides are highly dependent on the substituents attached to the carboxamide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Bulk and Electronic Effects: BTP2’s trifluoromethylpyrazole group enhances SOCE inhibition potency due to increased electron-withdrawing effects and steric bulk, facilitating interactions with Orai1 channels .

- Biological Specificity :

- Tiadinil and isotianil (a 3,4-dichlorothiazole analog) are optimized for plant systemic acquired resistance (SAR), while BTP2 derivatives target mammalian SOCE pathways .

- EBF analogs with terpene-derived substituents (e.g., 8d, 8l) exhibit insect-repellent activity, highlighting the role of aliphatic chains in bioactivity .

Table 2: Activity Comparison of Selected Compounds

Key Insights:

- SOCE Inhibitors : BTP2’s pyrazole substituent is critical for its selectivity toward Orai1, whereas the target compound’s 2-bromophenyl group may lack equivalent potency due to reduced electron-withdrawing effects .

- Agrochemicals : Tiadinil’s chloro-methylphenyl group optimizes stability and bioavailability in plants, whereas the target compound’s bromine atom could enhance persistence in environmental applications .

Physicochemical and Predictive Properties

- Density and Lipophilicity : The target compound’s density (~1.3 g/cm³) is comparable to N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, suggesting similar packing efficiency in solid states .

Biological Activity

N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure

The compound features a thiadiazole ring with a bromophenyl group and a carboxamide functional group. Its molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to the inhibition of key enzymes or receptors involved in various disease processes. For example:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or compromise membrane integrity.

- Anticancer Activity : It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways .

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. In a study evaluating various thiadiazoles, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The following table summarizes the antimicrobial efficacy of this compound:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Strong Inhibition |

| Candida albicans | Moderate Inhibition |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable study reported that this compound exhibited cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 12.8 |

| SW707 (Colon Cancer) | 10.0 |

| T47D (Breast Cancer) | 8.1 |

These values indicate that the compound's efficacy is comparable to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Experimental models demonstrated that this compound could significantly lower pro-inflammatory cytokine levels in vitro.

Case Studies

Several studies have highlighted the biological activity of thiadiazoles similar to this compound:

- Antimicrobial Study : A study conducted by Siddiqui et al. evaluated various thiadiazoles against Staphylococcus aureus and Escherichia coli, where compounds showed up to 80% inhibition against these pathogens .

- Anticancer Research : Research by Matysiak et al. synthesized derivatives of thiadiazoles and tested their antiproliferative activities against several cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of traditional chemotherapeutics .

- Inflammation Model : A recent investigation into the anti-inflammatory effects of thiadiazoles revealed that compounds similar to this compound could inhibit the production of TNF-alpha in macrophage cells .

Q & A

Q. What are the standard synthetic protocols for N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions. A common approach includes:

- Formation of the thiadiazole-5-carboxylic acid intermediate.

- Conversion to the acid chloride using thionyl chloride or similar reagents.

- Coupling with 2-bromoaniline under basic conditions (e.g., DMF or acetonitrile as solvents, reflux temperatures). Ultrasound-assisted methods may enhance reaction rates and yields compared to traditional heating .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .

- Infrared (IR) Spectroscopy : To identify functional groups like carboxamide (C=O stretch) .

Q. What preliminary biological activities are associated with thiadiazole carboxamides?

Thiadiazole derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. Initial screening often involves:

- In vitro assays against bacterial/fungal strains or cancer cell lines (e.g., MTT assay).

- Enzymatic inhibition studies (e.g., kinase or protease targets) .

Q. What solvents and reaction conditions are optimal for synthesis?

- DMF : Enhances solubility of intermediates in coupling reactions .

- Acetonitrile : Used in cyclization steps with iodine and triethylamine .

- Controlled temperatures (reflux or 60–80°C) to prevent side reactions .

Advanced Research Questions

Q. How can contradictory reports on reaction yields be resolved?

Systematic optimization via Design of Experiments (DoE) is recommended:

- Vary parameters (solvent, temperature, catalyst).

- Compare traditional vs. ultrasound-assisted methods .

- Use HPLC to monitor intermediate stability and byproduct formation .

Q. What strategies address discrepancies in spectral data during structural elucidation?

- 2D NMR Techniques (e.g., COSY, HSQC) to resolve overlapping signals .

- X-ray crystallography for unambiguous confirmation of crystal structure .

- Cross-validate with computational tools (e.g., density functional theory for NMR chemical shift prediction) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Modify the bromophenyl or methyl groups to assess impact on bioactivity.

- Molecular docking : Predict binding modes with target proteins (e.g., kinases) .

- Pharmacophore modeling : Identify critical functional groups for activity .

Q. How to resolve conflicting bioactivity data across studies?

- Standardize assay protocols (e.g., cell line selection, incubation times).

- Validate results with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

- Analyze statistical significance (e.g., p-values, confidence intervals) to rule out experimental noise .

Q. What methodologies determine binding kinetics with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

- Fluorescence Polarization : Assess competitive binding in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.